molecular formula C20H29NO2 B5837707 N-(2-adamantyl)-N-(3-ethoxy-4-methoxybenzyl)amine

N-(2-adamantyl)-N-(3-ethoxy-4-methoxybenzyl)amine

Cat. No.: B5837707
M. Wt: 315.4 g/mol
InChI Key: OIZURHRJPUGRBZ-UHFFFAOYSA-N
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Description

N-(2-Adamantyl)-N-(3-ethoxy-4-methoxybenzyl)amine is a bifunctional molecule featuring a rigid adamantane core and a substituted benzyl group.

Properties

IUPAC Name

N-[(3-ethoxy-4-methoxyphenyl)methyl]adamantan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO2/c1-3-23-19-11-13(4-5-18(19)22-2)12-21-20-16-7-14-6-15(9-16)10-17(20)8-14/h4-5,11,14-17,20-21H,3,6-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZURHRJPUGRBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CNC2C3CC4CC(C3)CC2C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-adamantyl)-N-(3-ethoxy-4-methoxybenzyl)amine typically involves the reaction of 2-adamantylamine with 3-ethoxy-4-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-adamantyl)-N-(3-ethoxy-4-methoxybenzyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield amine oxides, while reduction could produce primary or secondary amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-adamantyl)-N-(3-ethoxy-4-methoxybenzyl)amine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The adamantyl group could enhance the compound’s stability and bioavailability, while the benzylamine moiety might facilitate binding to biological targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Adamantane Derivatives with Aromatic Substituents

Bromantane (N-(2-adamantyl)-N-(para-bromophenyl)-amine)
  • Structure : Replaces the 3-ethoxy-4-methoxybenzyl group with a para-bromophenyl moiety.
  • Key Properties :
    • Exhibits low toxicity and enhances physical endurance and recovery in animal models .
    • The bromine atom (electron-withdrawing) increases metabolic stability compared to alkoxy groups.
  • Biological Activity : Modulates catecholamine biosynthesis in brain regions (e.g., hippocampus, striatum), suggesting dopaminergic pathway involvement .
Chlodantane (2-(para-chlorobenzoylamine)adamantane)
  • Structure : Contains a para-chlorobenzoyl group.
  • Key Properties :
    • Rapid-acting adaptogen with protective effects against chemical and physical stressors .
    • The chlorine substituent enhances membrane protective activity, differing from the target compound’s alkoxy-driven solubility.
N-(Adamantan-1-yl)-(3-ethoxy-4-methoxybenzyl)-amine
Structural Comparison Table
Compound Substituents Key Functional Features Reported Biological Effects
N-(2-adamantyl)-N-(3-ethoxy-4-methoxybenzyl)amine 3-ethoxy, 4-methoxybenzyl High lipophilicity, moderate solubility Inferred neuroprotection (structural analogy)
Bromantane para-Bromophenyl Electron-withdrawing, metabolic stability Enhances endurance, dopaminergic modulation
Chlodantane para-Chlorobenzoyl Membrane stabilization, rapid action Stress resistance, immunostimulation

Non-Adamantane Benzylamine Analogs

N-(3-Ethoxy-4-methoxybenzyl)-2-(4-hydroxyphenyl)ethan-1-amine (Compound 15, )
  • Structure : Shares the 3-ethoxy-4-methoxybenzyl group but lacks the adamantane core.
  • Key Differences: The phenethylamine backbone may reduce blood-brain barrier penetration compared to adamantane derivatives.
N-Benzyl-N-(4-methoxybenzyl)-N-(2-chloro-3-phenoxypropyl)amine ()
  • Structure: Chlorophenoxypropyl chain introduces steric bulk and halogenated reactivity.
  • Lacks the conformational rigidity of adamantane.

Substituent Effects on Pharmacological Profile

  • Alkoxy vs. Halogen Substituents :

    • 3-Ethoxy-4-methoxy : Electron-donating groups enhance solubility and may improve oral bioavailability compared to halogens. However, reduced metabolic stability compared to bromine/chlorine .
    • Halogens (Br, Cl) : Increase lipophilicity and resistance to oxidative metabolism, favoring CNS penetration .
  • Adamantane Core :

    • Confers rigidity and high lipid solubility, promoting interaction with hydrophobic binding pockets (e.g., NMDA receptors in memantine analogs) .

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